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Compound of Interest

Compound Name: JNJ-38877618

Cat. No.: B608213

Technical Support Center: JNJ-38877618 (OMO-
1)

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with the c-Met
inhibitor INJ-38877618 (also known as OMO-1). The information provided is intended to
address potential species-specific metabolism issues that may be encountered during
preclinical and clinical development.

FAQs & Troubleshooting Guides
General Metabolism & Safety

Q1: What is the metabolic profile of INJ-38877618 and does it have known species-specific
issues?

Al: While detailed public data on the metabolism of INJ-38877618 (OMO-1) is limited, it is
described as having a "favorable preclinical toxicity profile"[1]. However, it is crucial to consider
the metabolic fate of its predecessor compound, JNJ-38877605, which was discontinued due
to severe species-specific renal toxicity[2][3]. The toxicity of INJ-38877605 was linked to the
formation of insoluble metabolites by aldehyde oxidase (AO) in humans and rabbits, a
phenomenon not observed in preclinical studies with rats and dogs[2][3]. Given the structural
similarities, researchers should be vigilant about the potential for AO-mediated metabolism with
JNJ-38877618.
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Q2: My in vivo rodent studies with JINJ-38877618 show a good safety profile, but | am
concerned about translation to higher species. What should | do?

A2: This is a valid concern. The predecessor compound, JNJ-38877605, also showed a
favorable safety profile in rats and dogs before exhibiting renal toxicity in humans[2][3]. The
discrepancy was due to differences in aldehyde oxidase (AO) activity between species. It is
recommended to perform in vitro metabolism studies using liver S9 fractions or hepatocytes
from various species, including humans and rabbits, to assess the potential for formation of
metabolites analogous to those seen with INJ-38877605.

Q3: What were the specific metabolites of INJ-38877605 that caused toxicity?

A3: The renal toxicity of INJ-38877605 was caused by the formation of insoluble crystal
metabolites, identified as M1/3 and M5/6, in the kidneys[2][3]. These metabolites were
generated through the activity of aldehyde oxidase[2][3].

Q4: Are there any known clinical safety issues with INJ-38877618 (OMO-1)?

A4: A Phase | trial of INJ-38877618 (OMO-1) in patients with metastatic solid malignancies
found it to be tolerated at doses up to 250 mg BID, with initial signs of anti-tumor activity[4]. The
predecessor compound, JNJ-38877605, was noted for its renal toxic properties which halted its
development[4].

Experimental Design & Troubleshooting

Q5: | am designing a preclinical testing program for INJ-38877618. Which animal species are
most appropriate for toxicology studies?

A5: Based on the experience with INJ-38877605, relying solely on rat and dog models may not
be sufficient to predict human toxicity, particularly concerning aldehyde oxidase (AO) mediated
metabolism. The rabbit was identified as a more suitable toxicology model for INJ-38877605
as it recapitulated the human metabolic profile leading to renal toxicity[2][3]. Therefore,
including rabbits in the preclinical safety assessment of INJ-38877618 is highly recommended.

Q6: | am observing unexpected toxicity in my animal studies. How can | determine if it is related
to metabolism?
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AG: If you observe unexpected toxicity, a comparative metabolite profiling study is
recommended. Analyze plasma, urine, and tissue samples from the affected animals and
compare the metabolite profiles to those from a species where the toxicity is not observed. This
can help identify species-specific metabolites that may be responsible for the toxicity. The use
of specific enzyme inhibitors, such as menadione or raloxifene for aldehyde oxidase, in in vitro
assays can also help to identify the enzymes involved in the formation of specific
metabolites[5].

Q7: How can | proactively assess the risk of aldehyde oxidase (AO) metabolism for JINJ-
38877618 in my experiments?

A7: To assess the risk of AO metabolism, you can perform in vitro incubation studies using liver
cytosol or S9 fractions from different species (human, rabbit, rat, dog). The formation of
metabolites in the presence and absence of specific AO inhibitors (e.g., menadione, raloxifene)
can provide evidence for the involvement of this enzyme.

Data Presentation

Table 1: Summary of Species-Specific Metabolism of JINJ-38877605 (Predecessor to JNJ-
38877618)
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Aldehyde
. Oxidase (AO) Key Observed
Species . . o Reference
Mediated Metabolites Toxicity
Metabolism
Renal Toxicity
Human High M1/3, M5/6 (Crystal [2][3]
Formation)
Renal Toxicity
Rabbit High M1/3, M5/6 (Crystal [2][3]
Formation)
o Favorable Safety
Rat Low/Negligible - ] [2][3]
Profile
o Favorable Safety
Dog Low/Negligible - [2][3]

Profile

Experimental Protocols

Protocol 1: In Vitro Assessment of Aldehyde Oxidase (AO) Metabolism

Objective: To determine if INJ-38877618 is a substrate of aldehyde oxidase in different
species.

Materials:

JNJ-38877618

Liver S9 fractions or cytosol from human, rabbit, rat, and dog

NADPH regenerating system (for S9 fractions)

Aldehyde oxidase inhibitors: Menadione, Raloxifene

LC-MS/MS system for metabolite analysis

Methodology:
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Prepare incubation mixtures containing liver S9 fraction or cytosol, JNJ-38877618, and a
buffer solution. For S9 fractions, include an NADPH regenerating system.

For inhibitor conditions, pre-incubate the liver preparation with menadione or raloxifene
before adding JNJ-38877618.

Initiate the reaction by adding the substrate (JNJ-38877618).

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
Centrifuge to precipitate proteins.

Analyze the supernatant for the parent compound and potential metabolites using LC-
MS/MS.

Compare the rate of metabolite formation across species and between inhibited and
uninhibited conditions. A significant reduction in metabolite formation in the presence of AO
inhibitors suggests AO-mediated metabolism.
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Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877618.
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Caption: Recommended experimental workflow to assess species-specific metabolism of INJ-
38877618.
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Caption: Logical relationship and cautionary tale from JNJ-38877605 to JNJ-38877618.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [JNJ-38877618 species-specific metabolism issues].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608213#jnj-38877618-species-specific-metabolism-
issues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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